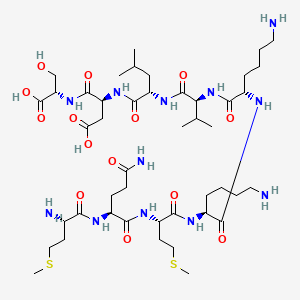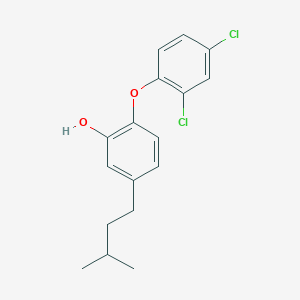![molecular formula C26H38N2O3 B12385463 N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a dimethylamino group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the furan-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the appropriate amine to form the carboxamide.
-
Preparation of Furan-2-carboxylic Acid
- Starting material: Furan
- Reagent: Carbon dioxide
- Catalyst: Palladium on carbon
- Conditions: High pressure and temperature
-
Conversion to Acid Chloride
- Reagent: Thionyl chloride
- Conditions: Reflux
-
Formation of Carboxamide
- Reagent: N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]amine
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents
- Major Products: Oxidized derivatives of the furan ring
-
Reduction
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents
- Major Products: Reduced amine derivatives
-
Substitution
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Organic solvents, catalysts
- Major Products: Halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride
Wissenschaftliche Forschungsanwendungen
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide: shares structural similarities with other furan-based carboxamides and dimethylamino-substituted compounds.
Uniqueness
- The unique combination of the furan ring, dimethylamino group, and carboxamide group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C26H38N2O3 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H38N2O3/c1-20(2)26(14-17-31-25(3,4)19-26)13-15-28(24(29)23-8-7-16-30-23)18-21-9-11-22(12-10-21)27(5)6/h7-12,16,20H,13-15,17-19H2,1-6H3 |
InChI-Schlüssel |
XUAJYFDMEHVNTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCOC(C1)(C)C)CCN(CC2=CC=C(C=C2)N(C)C)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


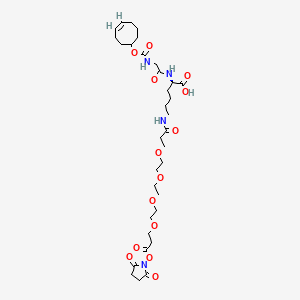
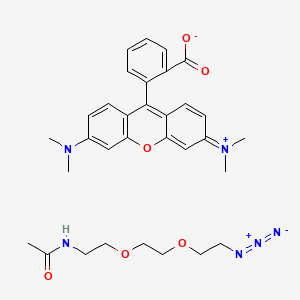
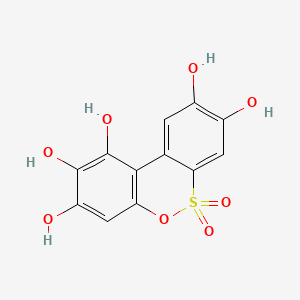
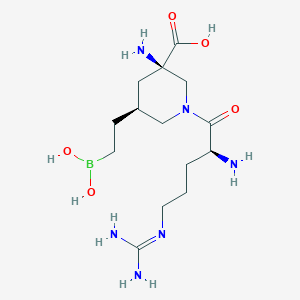
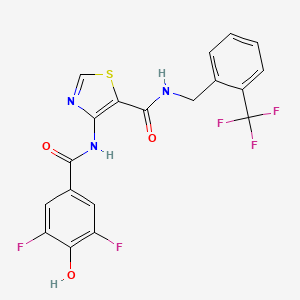
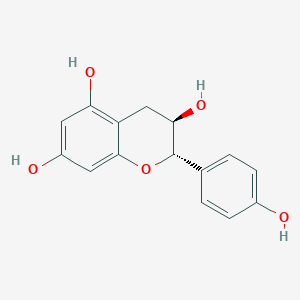
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
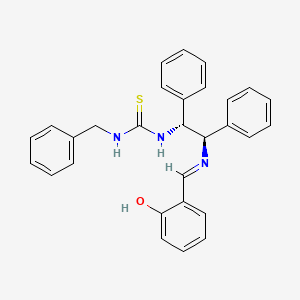
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)


